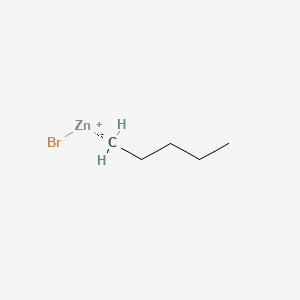
1-Pentylzinc bromide
Übersicht
Beschreibung
1-Pentylzinc bromide is an organometallic compound with the chemical formula C5H11ZnBr. It is a colorless to pale yellow liquid with a distinct odor. This compound belongs to the class of organozinc reagents, which are widely used in organic synthesis for forming carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
1-Pentylzinc bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and bioactive molecules.
Wirkmechanismus
Pharmacokinetics
It adds pentyl groups to organic molecules, aiding in the development of drugs that treat a variety of diseases .
Result of Action
The primary result of 1-Pentylzinc bromide’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, including many pharmaceuticals . By adding pentyl groups to these molecules, this compound can aid in the development of drugs that treat a variety of diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentylzinc bromide is typically prepared by reacting 1-bromopentane with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organozinc compound. The general reaction is as follows: [ \text{C}5\text{H}{11}\text{Br} + \text{Zn} \rightarrow \text{C}5\text{H}{11}\text{ZnBr} ]
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reaction mixture is often heated to facilitate the formation of the organozinc compound, and the product is purified by distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in Negishi and Kumada-Corriu coupling reactions to form carbon-carbon bonds between an alkyl or alkenyl halide and an unsaturated carbon.
Common Reagents and Conditions:
Negishi Coupling Reaction: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere.
Kumada-Corriu Coupling Reaction: This reaction uses a Grignard reagent and an aryl or vinyl halide in the presence of a nickel or palladium catalyst.
Major Products Formed: The major products formed from these reactions are typically alkanes, alkenes, or aromatic compounds, depending on the specific reactants and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 1-Butylzinc bromide
- 1-Hexylzinc bromide
- 1-Octylzinc bromide
Comparison: 1-Pentylzinc bromide is unique due to its specific chain length, which affects its reactivity and the types of products formed. Compared to shorter-chain organozinc compounds like 1-butylzinc bromide, this compound may offer different steric and electronic properties, leading to variations in reaction outcomes. Longer-chain compounds like 1-hexylzinc bromide and 1-octylzinc bromide may exhibit different solubility and reactivity profiles.
Eigenschaften
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWKWOZHMGSHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















